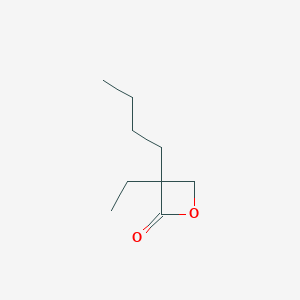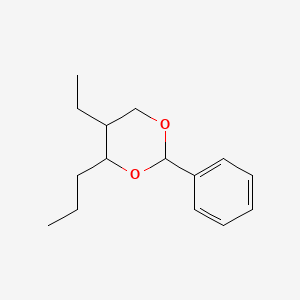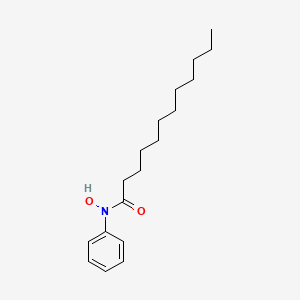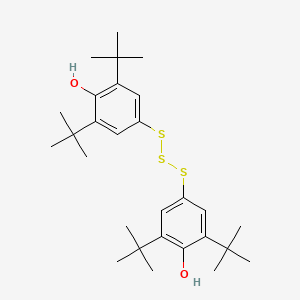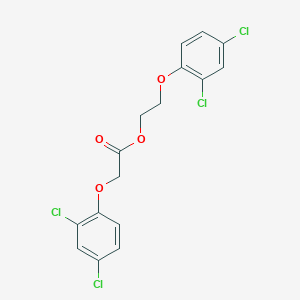
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate is an organic compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a derivative of phenoxyacetic acid and is characterized by the presence of two 2,4-dichlorophenoxy groups attached to an ethyl acetate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-(2,4-dichlorophenoxy)ethanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and the use of more robust catalysts to ensure the reaction proceeds smoothly and safely .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones under strong oxidative conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and 2-(2,4-dichlorophenoxy)ethanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through the disruption of plant hormone pathways. It mimics the action of auxins, a class of plant hormones, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and related signaling pathways, which are crucial for normal plant development .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action[][5].
2-(2,4-Dichlorophenoxy)ethyl ether: Another derivative with similar herbicidal properties[][5].
2-(2,4-Dichlorophenoxy)ethyl lactate: A related compound with applications in organic synthesis[][5].
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate is unique due to its dual phenoxy groups, which enhance its herbicidal activity and make it more effective in certain applications compared to its analogs[5][5].
Propiedades
Número CAS |
6294-00-4 |
|---|---|
Fórmula molecular |
C16H12Cl4O4 |
Peso molecular |
410.1 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H12Cl4O4/c17-10-1-3-14(12(19)7-10)22-5-6-23-16(21)9-24-15-4-2-11(18)8-13(15)20/h1-4,7-8H,5-6,9H2 |
Clave InChI |
WFHNFHBMRYXDHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)

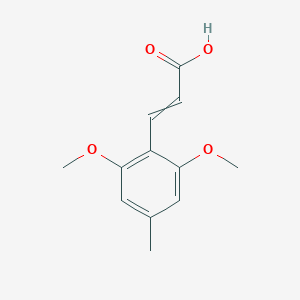

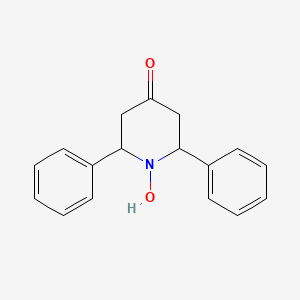
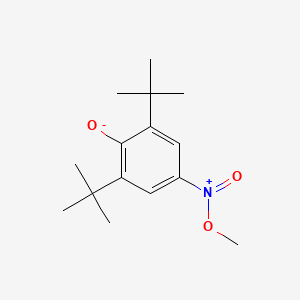
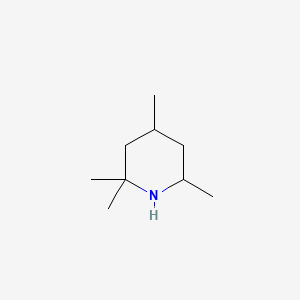

![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
